molecular formula C21H19F2NO5S B2531902 1'-(2-((Difluoromethyl)sulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 896334-92-2

1'-(2-((Difluoromethyl)sulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2531902
CAS No.: 896334-92-2
M. Wt: 435.44
InChI Key: BBYXWLLSXPOFAR-UHFFFAOYSA-N
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Description

1’-(2-((Difluoromethyl)sulfonyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound characterized by its unique spiro structure and the presence of a difluoromethylsulfonyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 1’-(2-((Difluoromethyl)sulfonyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multiple steps, including the formation of the spiro[chroman-2,4’-piperidin] core and the introduction of the difluoromethylsulfonyl group. The synthetic route may include:

Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1’-(2-((Difluoromethyl)sulfonyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1’-(2-((Difluoromethyl)sulfonyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-(2-((Difluoromethyl)sulfonyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets. The difluoromethylsulfonyl group can enhance the compound’s binding affinity to proteins or enzymes, potentially inhibiting their activity. The spiro structure may also contribute to the compound’s stability and bioavailability .

Comparison with Similar Compounds

1’-(2-((Difluoromethyl)sulfonyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one can be compared with other difluoromethylsulfonyl-containing compounds, such as:

The uniqueness of 1’-(2-((Difluoromethyl)sulfonyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one lies in its spiro structure, which may impart distinct biological properties and chemical reactivity.

Properties

IUPAC Name

1'-[2-(difluoromethylsulfonyl)benzoyl]spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2NO5S/c22-20(23)30(27,28)18-8-4-2-6-15(18)19(26)24-11-9-21(10-12-24)13-16(25)14-5-1-3-7-17(14)29-21/h1-8,20H,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYXWLLSXPOFAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CC=C4S(=O)(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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